molecular formula C7H17Cl2N3O B12312368 (4-Aminocyclohexyl)urea dihydrochloride

(4-Aminocyclohexyl)urea dihydrochloride

Cat. No.: B12312368
M. Wt: 230.13 g/mol
InChI Key: BLJHGOGIANSNGN-UHFFFAOYSA-N
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Description

(4-Aminocyclohexyl)urea dihydrochloride is a chemical compound with the molecular formula C7H17Cl2N3O and a molecular weight of 230.14 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminocyclohexyl)urea dihydrochloride typically involves the reaction of 4-aminocyclohexylamine with urea in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Aminocyclohexyl)urea dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted urea compounds .

Scientific Research Applications

(4-Aminocyclohexyl)urea dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminocyclohexyl)urea dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminocyclohexyl)urea
  • (1r,4r)-4-aminocyclohexyl]urea dihydrochloride
  • rac-[(1r,4r)-4-aminocyclohexyl]urea dihydrochloride

Uniqueness

(4-Aminocyclohexyl)urea dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C7H17Cl2N3O

Molecular Weight

230.13 g/mol

IUPAC Name

(4-aminocyclohexyl)urea;dihydrochloride

InChI

InChI=1S/C7H15N3O.2ClH/c8-5-1-3-6(4-2-5)10-7(9)11;;/h5-6H,1-4,8H2,(H3,9,10,11);2*1H

InChI Key

BLJHGOGIANSNGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC(=O)N.Cl.Cl

Origin of Product

United States

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